Cas no 2377611-82-8 (4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid)

4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid is a boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. The presence of the chloro and methoxybenzyloxy substituents enhances its reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex biaryl structures. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its stability under typical reaction conditions and compatibility with diverse substrates contribute to its utility in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid structure
2377611-82-8 structure
Product Name:4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid
CAS No:2377611-82-8
MF:C14H14BClO4
MW:292.522563457489
CID:5140228
PubChem ID:134128481
Update Time:2025-06-13

4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid
    • CS-0178471
    • MFCD30527624
    • G65437
    • {4-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}boronic acid
    • 2377611-82-8
    • [4-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]boronic acid
    • Inchi: 1S/C14H14BClO4/c1-19-12-5-2-10(3-6-12)9-20-14-8-11(16)4-7-13(14)15(17)18/h2-8,17-18H,9H2,1H3
    • InChI Key: IPLLLSWUSGOSLQ-UHFFFAOYSA-N
    • SMILES: B(C1=CC=C(Cl)C=C1OCC1=CC=C(OC)C=C1)(O)O

Computed Properties

  • Exact Mass: 292.0673668g/mol
  • Monoisotopic Mass: 292.0673668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid Pricemore >>

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Additional information on 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid

4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid (CAS No. 2377611-82-8): A Key Intermediate in Modern Pharmaceutical Synthesis

4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid, identified by its CAS number 2377611-82-8, is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, featuring a boronic acid moiety and a chloro-substituted phenyl ring, has garnered considerable attention due to its utility in various synthetic pathways, particularly in the development of novel therapeutic agents. The presence of both a chloro group and a methoxybenzyloxy substituent makes it a valuable building block for constructing complex molecular architectures, enabling the synthesis of bioactive compounds with tailored pharmacological properties.

The< strong> boronic acid functional group in 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid is particularly noteworthy for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds under mild conditions and with high selectivity. The< strong> chloro-substituent on the phenyl ring further enhances the reactivity of this compound, making it an ideal candidate for further functionalization via nucleophilic aromatic substitution or metal-catalyzed transformations. These characteristics have positioned 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid as an indispensable tool in the synthetic chemist's arsenal.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The< strong> methoxybenzyloxy group in this compound not only provides stability to the boronic acid moiety but also introduces additional functionality that can be exploited for drug design. For instance, modifications at this position can influence solubility, metabolic stability, and binding affinity to biological targets. Recent studies have highlighted the potential of< strong> 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to precisely control the structure of these inhibitors through well-designed intermediates like this one is pivotal for achieving optimal pharmacological outcomes.

The pharmaceutical industry has increasingly recognized the importance of boronic acids in drug development due to their ability to form stable complexes with biological molecules. For example, drugs such as pegaptanib and belimumab utilize boron-containing structures to modulate biological pathways effectively. The< strong> 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid (CAS No. 2377611-82-8) serves as a precursor for synthesizing these complex molecules, facilitating access to novel therapeutic entities. Researchers are continually exploring new derivatives of this compound to uncover additional pharmacological activities and improve existing treatments.

The synthesis of< strong> 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared by halogenation followed by selective etherification and subsequent boronation. Each step must be meticulously optimized to ensure high yield and purity, which are crucial for pharmaceutical applications. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic routes, reducing waste and energy consumption while maintaining high reaction fidelity.

The versatility of< strong> 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid extends beyond its role as a building block; it also serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. For instance, investigations into its reactivity under different conditions have provided insights into how boronic acids participate in cross-coupling reactions at the molecular level. These findings not only enhance our fundamental understanding of organic chemistry but also inform the design of more efficient synthetic strategies.

In conclusion, 4-Chloro-2-(4-methoxybenzyloxy)phenylboronic acid (CAS No. 2377611-82-8) represents a cornerstone in modern pharmaceutical synthesis due to its unique structural features and broad applicability. Its role in constructing complex bioactive molecules underscores its importance in drug discovery and development. As research continues to uncover new applications for boronic acid derivatives, compounds like this one will remain at the forefront of medicinal chemistry innovation.

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